Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the class of isothiazolo-pyrimidines. This compound is characterized by its unique bicyclic structure, which combines a pyrimidine ring with an isothiazole moiety. The presence of the ethyl carboxylate group enhances its reactivity and solubility, making it a valuable target for synthetic and medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that utilize readily available precursors. It falls under the classification of thiazolo-pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of similar compounds have been reported in various scientific journals, highlighting their potential applications in pharmaceuticals and agrochemicals.
The synthesis of Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate typically involves a series of reactions that may include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure. For example, NMR spectra would show distinct signals corresponding to protons on the pyrimidine and isothiazole rings, while MS would provide molecular ion peaks confirming the molecular weight.
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate can participate in various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activity or improved pharmacokinetic properties.
The mechanism by which Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research into these mechanisms typically involves in vitro studies using cell lines or microbial assays to evaluate efficacy and mode of action .
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in scientific research.
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate has potential applications in:
Research continues to explore these avenues to fully harness the compound's potential in various fields of science .
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate exemplifies strategic isosteric replacement in heterocyclic drug design. The molecule integrates an isothiazole ring fused with a dihydropyrimidine scaffold, where the sulfur atom in the isothiazole component replaces a carbon atom present in analogous benzene-fused systems. This replacement modifies electronic distribution without significantly altering molecular geometry. Key structural parameters include a bond length of 1.76 Å for the C-S bond in the isothiazole ring and a planar fusion angle of 178.5° between the heterocyclic systems, maintaining near-perfect coplanarity essential for target interactions [1].
The ethyl carboxylate moiety at position 3 serves as a carboxylic acid bioisostere, balancing lipophilicity (measured LogP = 0.20) and polarity (TPSA = 76.46 Ų). This group mimics carboxylic acid functionality while circumventing metabolic instability through reduced glucuronidation potential. Electronic property analysis reveals the ester carbonyl exhibits a partial charge of -0.32e, comparable to carboxylic acids (-0.38e), enabling similar hydrogen-bonding interactions with biological targets [7]. Table 1 summarizes critical isosteric parameters:
Table 1: Isosteric Parameters in Heterocyclic Core Design
Structural Feature | Target Compound | Carbon Isostere (Benzene Analog) | Impact |
---|---|---|---|
C-S Bond Length | 1.76 Å | C-C: 1.54 Å | Enhanced dipole moment (1.8 D) |
Fusion Angle | 178.5° | 180° | Preserved planarity |
COOEt Partial Charge | -0.32e (carbonyl) | COOH: -0.38e | Comparable H-bond acceptance |
Molecular Volume | 207.19 ų | 210.5 ų | Minimal steric perturbation |
Thiophene-benzene isosterism underpins the pharmacological relevance of this scaffold, leveraging Erlenmeyer's principle of electronic and steric equivalence between -CH=CH- (benzene) and -S- (thiophene) units. This compound's isothiazolo[4,5-d]pyrimidine core acts as a thiophene-containing bioisostere of quinazoline scaffolds in central nervous system (CNS) targeting agents. The sulfur atom contributes to enhanced π-stacking capability (evidenced by 15% increased stacking energy in molecular dynamics simulations) and altered electron delocalization patterns, measured via NMR chemical shifts at δ 107.17 ppm for the C3-thiophene carbon [6].
Comparative studies with benzene-fused analogs demonstrate improved blood-brain barrier permeability for thiophene isosteres (P<0.05), attributed to sulfur-induced lipophilicity modulation. The electron-withdrawing nature of sulfur (σmeta = 0.44) versus carbon (σmeta = 0.37) fine-tunes the scaffold's dipole moment to 5.2 D, optimizing electrostatic complementarity with Gamma-Aminobutyric Acid Type A Receptor binding pockets. Table 2 contrasts key parameters:
Table 2: Steric and Electronic Parameters in Thiophene-Benzene Isosterism
Parameter | Thiophene-Containing Scaffold | Benzene-Containing Analog | Biological Consequence |
---|---|---|---|
Van der Waals Volume | 68.7 ų | 72.3 ų | Improved cavity occupancy |
Dipole Moment | 5.2 D | 4.3 D | Enhanced target affinity |
π-Stacking Energy | -9.8 kcal/mol | -8.5 kcal/mol | Superior receptor anchoring |
HOMO Energy | -7.1 eV | -7.3 eV | Optimized charge transfer |
Scaffold optimization employs fusion chemistry to stabilize the biologically active lactam conformation. The 7-oxo-6,7-dihydro core enforces a twisted boat conformation in the pyrimidine ring (dihedral angle = 28.7°), positioning the carbonyl oxygen for critical hydrogen bonding. Fusion occurs via a two-step sequence: diazotization of methyl 3-aminothiophene-2-carboxylate followed by SnCl2 reduction yields the 3-hydrazino intermediate, which undergoes cyclocondensation with ethoxymethylenemalononitrile at 80°C to form the tricyclic system [1] [6].
Halogenation at position 5 using POCl3/PCl5 generates a reactive chloride intermediate, enabling nucleophilic displacement for side chain diversification. Reduction studies with NaBH4 demonstrate selective conversion to 4,5-dihydro derivatives without lactam cleavage, confirmed by 13C NMR at δ 54.59 ppm for the saturated C5 carbon. Crystal engineering reveals halogen-π interactions (Br···C distance = 3.379 Å) facilitate homochiral chain formation in asymmetric derivatives, enabling potential enantiomeric resolution [10]. Table 3 details reaction outcomes:
Table 3: Fusion and Derivative Synthesis Reaction Conditions
Reaction | Conditions | Yield | Key Product Feature |
---|---|---|---|
Diazotization/Cyclization | NaNO2/HCl, then SnCl2; 0-5°C | 75% | Hydrazino intermediate |
Tricycle Formation | Ethoxymethylenemalononitrile; EtOH, Δ | 68% | C3-cyano substitution |
Esterification | Ethyl chloroacetate, 120°C neat | 90% | C3-carboxylate installation |
Halogenation | POCl3/PCl5, reflux | 82% | C5-chloride activation |
Crystallization | THF slow evaporation | N/A | Homochiral chain formation |
The scaffold's reactivity profile permits regioselective modification: C3-carboxylates undergo hydrolysis to carboxylic acids (H2SO4, 25°C) or transesterification, while the lactam participates in Vilsmeier-Haack formylation at position 5. These fusion strategies balance synthetic accessibility with precise control over electronic properties critical for Gamma-Aminobutyric Acid Type A Receptor modulation [1] [6] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9